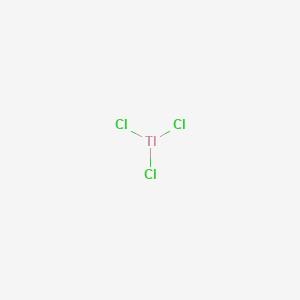

氯化铊(III)

描述

Synthesis Analysis

Thallium(III) chloride can be synthesized by chlorination of thallium(I) halides in solution, leading to the formation of crystalline compounds when mixed with acetonitrile or dimethylsulfoxide (DMSO). This process has been thoroughly examined, revealing insights into the chemical behavior and structural characteristics of thallium(III) chloride solutions and solvates (Asadi et al., 2009).

Molecular Structure Analysis

The molecular structure of thallium(III) chloride has been elucidated through various spectroscopic and structural analysis techniques. Studies have demonstrated that thallium(III) chloride forms complexes with different coordination geometries, including trigonal bipyramidal and octahedral arrangements, depending on the ligands involved (Carmalt et al., 1996). The interaction with dimethylsulfoxide (DMSO) and other organic solvents provides valuable information on the versatility and adaptability of thallium(III) chloride in forming coordination complexes.

Chemical Reactions and Properties

Thallium(III) chloride acts as an efficient catalyst in acylation reactions, facilitating the transformation of alcohols, phenols, and thiols under solvent-free conditions, showcasing its potential in organic synthesis (Kadam & Kim, 2008). Additionally, its role in the selective extraction of thallium(III) ions in the presence of other metal ions highlights its specificity and utility in separation processes (Chung et al., 2003).

Physical Properties Analysis

Investigations into the physical properties of thallium(III) chloride, including its behavior in various solvents and the formation of solvated species, provide insights into its solubility, stability, and interaction with light. The complexation with DMSO and acetonitrile, for instance, has been thoroughly examined, revealing the formation of solvated species with distinct spectroscopic signatures (Asadi et al., 2009).

Chemical Properties Analysis

The chemical properties of thallium(III) chloride, including its reactivity, catalytic capabilities, and interactions with organic and inorganic ligands, have been extensively studied. Its ability to catalyze various organic transformations and form stable complexes with ligands such as DMSO highlights its chemical versatility and importance in synthetic chemistry (Kadam & Kim, 2008).

科学研究应用

铊的遗传毒性

铊化合物,包括氯化铊(III),以其毒性而闻名,它影响真核和原核细胞。研究重点关注铊的诱变、遗传毒性和细胞毒性作用,揭示了其高毒性和在细胞内模拟或抑制钾和其他金属阳离子作用的潜力。尽管没有直接针对氯化铊(III)的有限研究,但铊化合物的普遍毒理学提供了对其危险性质的见解,以及在科学应用中小心处理的必要性 (Rodríguez Mercado & Altamirano-Lozano,2013 年)。

铊污染和去除技术

在环境科学中,重点一直放在从水源中去除铊,研究探索了各种处理技术。铊污染,特别是来自工业活动,对健康构成重大风险,并且正在研究先进的去除方法,包括吸附和微生物燃料电池。这些研究强调了开发高效、经济的技术以减轻铊污染以保护环境和公共卫生的紧迫性 (Liu 等人,2019 年)。

环境暴露和修复工作

进一步的研究解决了环境暴露于铊,包括氯化铊(III),以及修复策略的有效性。铊化合物的剧毒性需要持续努力,以了解暴露途径并开发可应用于受污染土壤和水道的修复技术。例如,生物炭利用代表了一种修复受铊污染的农业土壤的有前途的方法,它提供了一种可持续的方法来减少与铊暴露相关的生态和健康风险 (Luo 等人,2020 年)。

安全和危害

Thallium(III) chloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

trichlorothallane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Tl/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZHUTMWYRHVJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

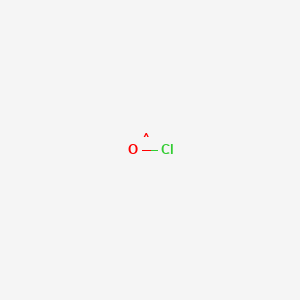

Canonical SMILES |

Cl[Tl](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

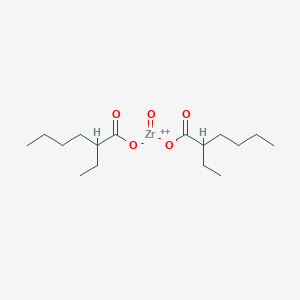

Molecular Formula |

TlCl3, Cl3Tl | |

| Record name | thallium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium(III) chloride | |

CAS RN |

13453-32-2 | |

| Record name | Thallium chloride (TlCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium chloride (TlCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

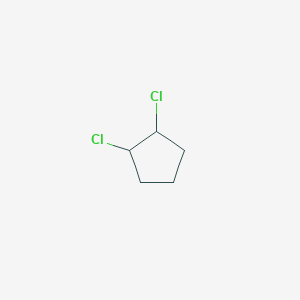

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)